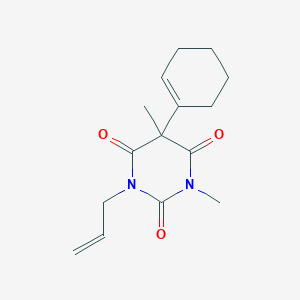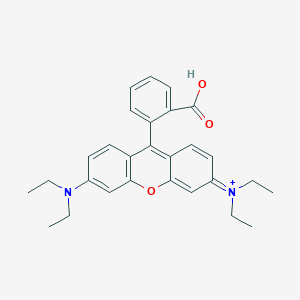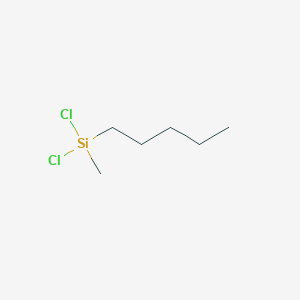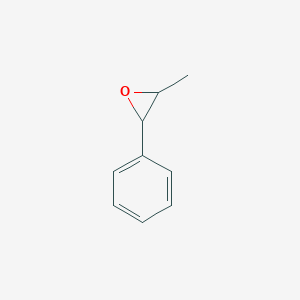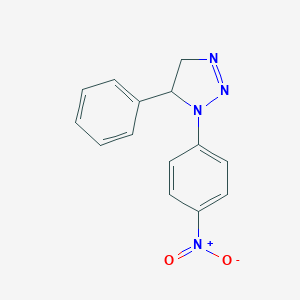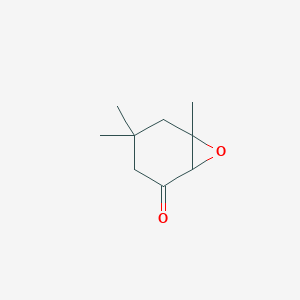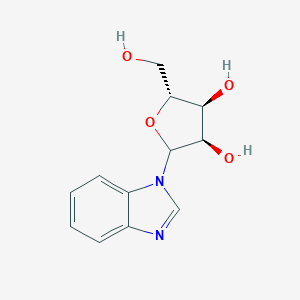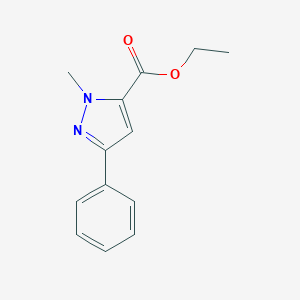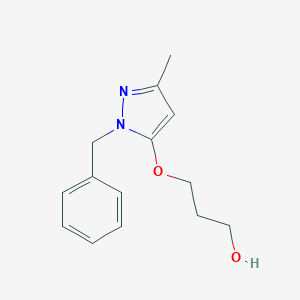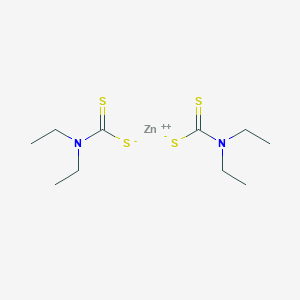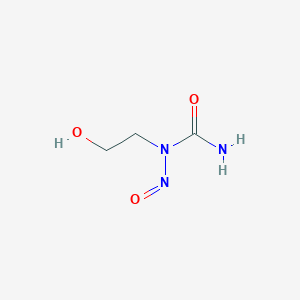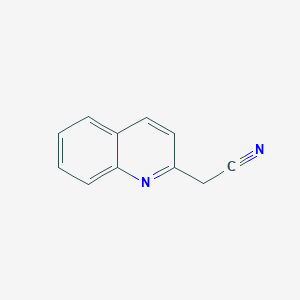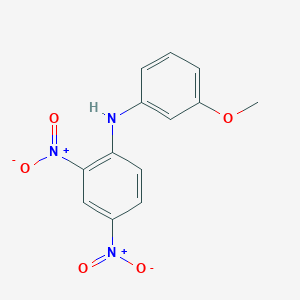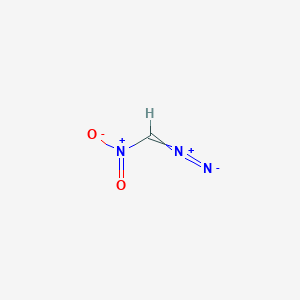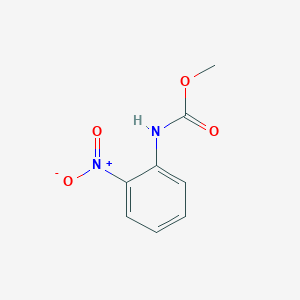
Carbamic acid, (2-nitrophenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. It is also known as Methyl 2-nitrophenyl carbamate and has the chemical formula C8H8N2O4. This compound is synthesized through a simple and efficient method, which makes it an attractive option for researchers.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-nitrophenyl)-, methyl ester is not well understood. However, it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, (2-nitrophenyl)-, methyl ester has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels. Increased acetylcholine levels can have various physiological effects such as increased heart rate, increased respiratory rate, and increased gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (2-nitrophenyl)-, methyl ester has several advantages for lab experiments. It is a simple and efficient compound to synthesize, and it is readily available. This compound has also been shown to have various scientific research applications, which make it an attractive option for researchers. However, one of the limitations of this compound is that its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of Carbamic acid, (2-nitrophenyl)-, methyl ester. One of the future directions is to further investigate its mechanism of action. Understanding the mechanism of action can provide insights into the physiological effects of this compound and its potential applications in various fields. Another future direction is to explore the synthesis of derivatives of Carbamic acid, (2-nitrophenyl)-, methyl ester. Derivatives of this compound can have different properties and can be used for various applications. Finally, future research can explore the potential use of Carbamic acid, (2-nitrophenyl)-, methyl ester as a fluorescent probe for the detection of various biomolecules.
Conclusion:
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound with various scientific research applications. It is synthesized through a simple and efficient method and has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been used in the synthesis of various biologically active molecules. However, its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments. Future research can explore its mechanism of action, the synthesis of derivatives, and its potential use as a fluorescent probe.
Méthodes De Synthèse
Carbamic acid, (2-nitrophenyl)-, methyl ester is synthesized through the reaction of 2-nitrophenol with methyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out at room temperature, and the product is obtained in high yield. The chemical reaction can be represented as follows:
2-nitrophenol + methyl chloroformate → Carbamic acid, (2-nitrophenyl)-, methyl ester + hydrogen chloride
Applications De Recherche Scientifique
Carbamic acid, (2-nitrophenyl)-, methyl ester has various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as carbamate esters, ureas, and amides. This compound has also been used as a starting material for the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Carbamic acid, (2-nitrophenyl)-, methyl ester has also been used in the synthesis of fluorescent probes, which can be used for the detection of various biomolecules.
Propriétés
Numéro CAS |
13725-30-9 |
|---|---|
Nom du produit |
Carbamic acid, (2-nitrophenyl)-, methyl ester |
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Autres numéros CAS |
13725-30-9 |
Synonymes |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



